2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide
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Overview
Description
2-(4-nitrobenzylidene)-N’~1~,N’~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide is a complex organic compound characterized by its multiple nitrobenzylidene and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzylidene)-N’~1~,N’~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method involves the condensation reaction between hydrazine hydrate and 4-nitrobenzaldehyde under acidic conditions . The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrobenzylidene)-N’~1~,N’~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: NBS in the presence of light or heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-nitrobenzylidene)-N’~1~,N’~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzylidene)-N’~1~,N’~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide
- N-(2-nitrobenzylidene)-2,4,5-trichloroaniline
- (2E)-2-(4-nitrobenzylidene)-N-phenylhydrazinecarboxamide
Uniqueness
2-(4-nitrobenzylidene)-N’~1~,N’~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide is unique due to its multiple nitrobenzylidene and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H17N7O8 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylidene]-N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C24H17N7O8/c32-23(27-25-14-17-3-9-20(10-4-17)30(36)37)22(13-16-1-7-19(8-2-16)29(34)35)24(33)28-26-15-18-5-11-21(12-6-18)31(38)39/h1-15H,(H,27,32)(H,28,33)/b25-14+,26-15+ |
InChI Key |
GMFBRDKLZFHNOO-LVSXPEEVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=C(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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